

Physical properties of propargyl benzenesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl benzenesulfonate*

Cat. No.: *B105320*

[Get Quote](#)

Propargyl Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl benzenesulfonate (CAS No. 6165-75-9) is a versatile organic compound widely utilized as a reactive intermediate in various chemical syntheses.^[1] Its structure, featuring a reactive propargyl group and a good leaving group in the form of benzenesulfonate, makes it a valuable reagent, particularly in the pharmaceutical industry.^{[1][2]} This technical guide provides a comprehensive overview of its physical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

Propargyl benzenesulfonate is typically a colorless to pale yellow or light brown liquid at room temperature.^{[2][3]} It is characterized as an organic sulfur compound, specifically a sulfonic acid ester.^[4] While soluble in water, it is insoluble in nonpolar solvents like diethyl ether.^{[4][5]}

Table 1: Physical and Chemical Properties of **Propargyl Benzenesulfonate**

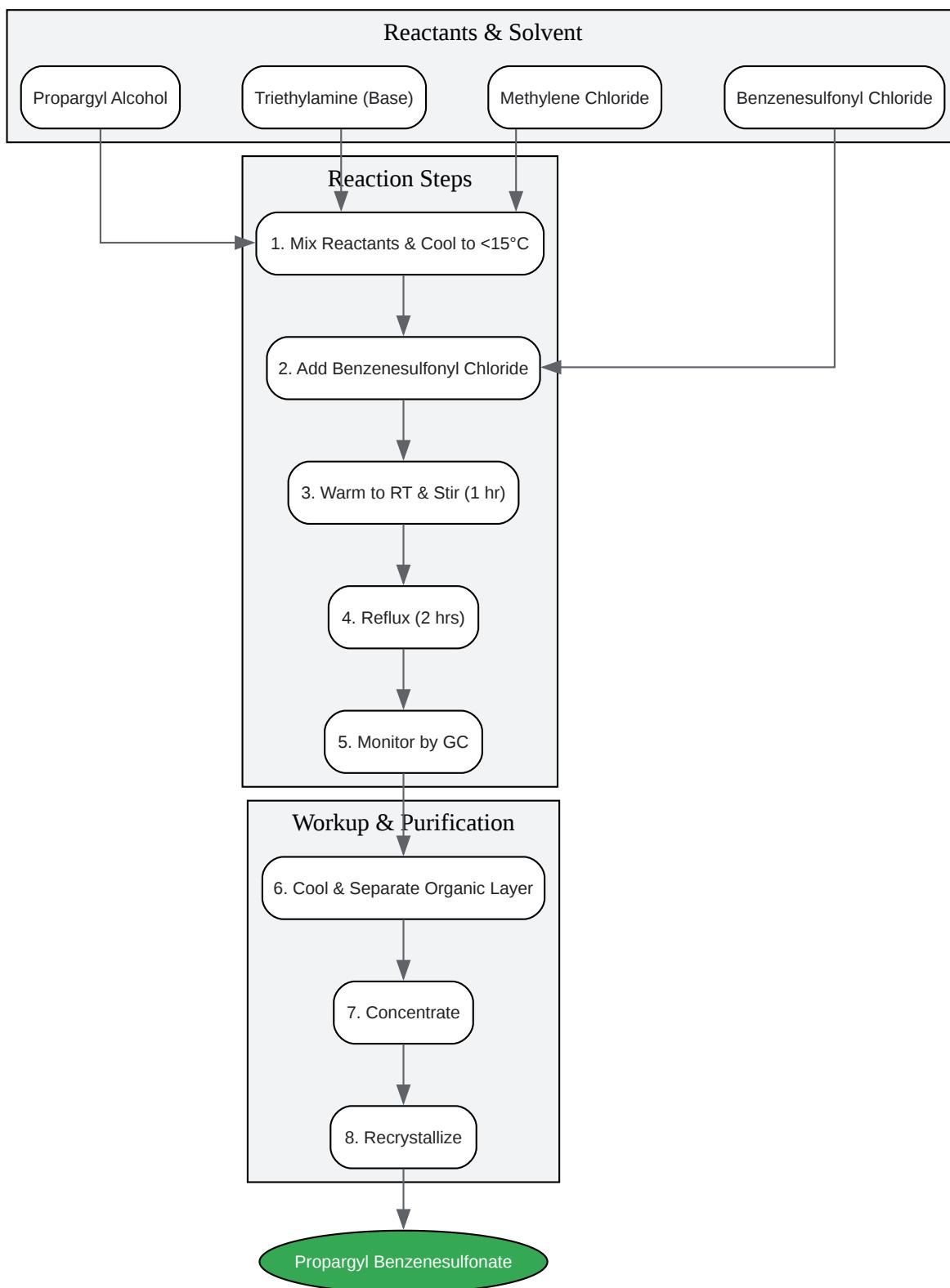
Property	Value	References
CAS Number	6165-75-9	[2]
Molecular Formula	C ₉ H ₈ O ₃ S	[2]
Molecular Weight	196.22 g/mol	[3]
Appearance	Colorless to pale yellow/light brown liquid	[2] [3]
Melting Point	-30 °C	[2] [6]
Boiling Point	140-142 °C at 2 mmHg	[2] [6]
Density	1.243 g/mL at 25 °C	[2] [6]
Refractive Index	n _{20/D} 1.525	[2] [6]
Flash Point	213 °F (100 °C) - closed cup	[2] [6]
Vapor Pressure	0.000377 mmHg at 25°C	[4]
Polar Surface Area	51.75 Å ²	[4]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **propargyl benzenesulfonate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR spectrum in CDCl₃ shows characteristic peaks corresponding to the acetylenic proton, the methylene protons adjacent to the sulfonate ester, and the aromatic protons of the benzene ring.[\[7\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include those for the C≡C triple bond of the alkyne, the S=O stretching of the sulfonate group, and the C-H and C=C bonds of the aromatic ring.[\[8\]](#)

- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The exact mass is 196.019415 g/mol .[\[7\]](#)


Synthesis Protocols

Propargyl benzenesulfonate is typically synthesized via an esterification reaction between propargyl alcohol and benzenesulfonyl chloride.[\[4\]](#) This reaction is often carried out in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid byproduct.[\[9\]](#)

Experimental Protocol 1: Synthesis using Triethylamine

A general laboratory procedure is as follows:

- To a reaction flask containing 1.0 mole of 2-propyn-1-ol (propargyl alcohol) and 500 mL of methylene chloride, triethylamine is added as a base under stirring.[\[2\]](#)[\[9\]](#)
- The mixture is cooled to below 15°C.[\[2\]](#)[\[9\]](#)
- Slowly, 2.1 moles of benzenesulfonyl chloride are added dropwise to the reaction mixture.[\[9\]](#)
- After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an additional hour.[\[9\]](#)
- The reaction temperature is then raised to reflux and maintained for 2 hours.[\[9\]](#)
- Reaction progress is monitored by gas chromatography.[\[9\]](#)
- Upon completion, the mixture is cooled in an ice bath and allowed to stratify. The organic layer is separated and concentrated to yield the crude product.[\[9\]](#)
- The crude product is purified by recrystallization to obtain pure **propargyl benzenesulfonate**. This method reports a yield of 95.8%.[\[2\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

*General synthesis workflow for **propargyl benzenesulfonate**.*

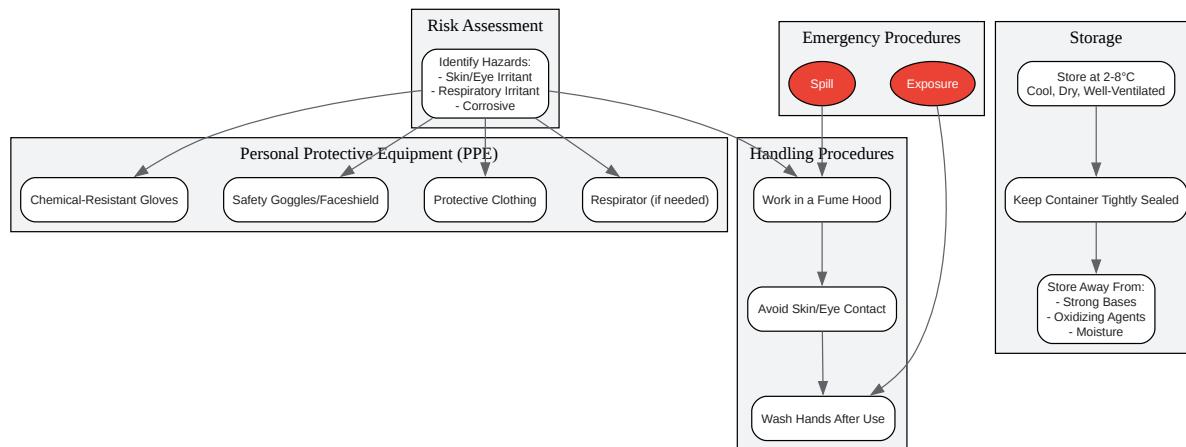
Experimental Protocol 2: Green Synthesis using Sodium Hydroxide

A more environmentally friendly approach utilizes an aqueous solution of sodium hydroxide:

- 500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water are added to a 500-liter reactor.[9]
- The cooling system is activated to maintain the temperature at 0°C.[9]
- Over a period of 8 hours, 90 kg of a 32% aqueous sodium hydroxide solution is added.[9]
- The reaction is stirred for an additional 2 hours at 0°C.[9]
- Completion of the reaction is confirmed by gas chromatography, after which the mixture is allowed to separate.[9]

Applications in Drug Development

Propargyl benzenesulfonate serves as a crucial building block in organic synthesis.[4] Its primary application in the pharmaceutical sector is as a key intermediate in the synthesis of Omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type-2 diabetes.[1][2] It is also used in the preparation of Rasagiline, a drug used for treating Parkinson's disease.[10] The propargyl group is highly reactive and participates in various reactions, including cross-coupling, cyclization, and substitution, making it a versatile reagent for creating complex molecules.[1]


Safety and Handling

Propargyl benzenesulfonate is considered a hazardous substance and requires careful handling to mitigate risks.[4]

- Hazards: It is irritating to the eyes, skin, and respiratory system.[4][11] It is classified as corrosive.[5] The toxicological properties have not been thoroughly investigated.[12]
- Personal Protective Equipment (PPE): When handling this compound, it is essential to wear suitable protective clothing, gloves (inspected prior to use), and eye/face protection such as

tightly fitting safety goggles.[4][13] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if inhalation is a risk.[12]

- Handling: Use only in a well-ventilated area, such as a laboratory fume hood.[4][12] Avoid contact with skin, eyes, and clothing, as well as inhalation and ingestion.[12] After handling, wash hands and any exposed skin thoroughly.[4]
- Storage: Store in a cool, dry, and well-ventilated place (recommended 2-8°C).[2][4] Keep containers tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[4] It should be stored away from strong bases, oxidizing agents, and moisture-sensitive reagents. [4]

[Click to download full resolution via product page](#)

*Logical workflow for the safe handling of **propargyl benzenesulfonate**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. PROPARGYL BENZENESULFONATE | 6165-75-9 [chemicalbook.com]
- 3. far-chemical.com [far-chemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 苯磺酸炔丙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]
- 11. 苯磺酸炔丙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. biosynth.com [biosynth.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- To cite this document: BenchChem. [Physical properties of propargyl benzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105320#physical-properties-of-propargyl-benzenesulfonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com